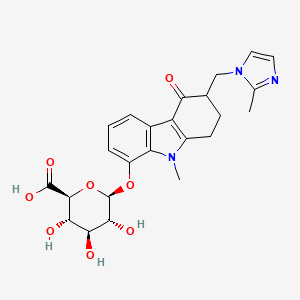

Ondansetron 8-D-glucuronide

Übersicht

Beschreibung

Ondansetron 8-D-glucuronide is a metabolite of ondansetron, a selective serotonin 5-HT3 receptor antagonist. Ondansetron is widely used as an antiemetic to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. The glucuronide conjugate, this compound, is formed in the liver and excreted in the urine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ondansetron 8-D-glucuronide involves the glucuronidation of ondansetron. This process typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid to ondansetron, forming the glucuronide conjugate .

Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods involving the reaction of ondansetron with glucuronic acid derivatives under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Ondansetron 8-D-glucuronide can undergo various chemical reactions, including:

Hydrolysis: The glucuronide conjugate can be hydrolyzed back to ondansetron and glucuronic acid under acidic or enzymatic conditions.

Oxidation and Reduction: While the glucuronide itself is relatively stable, the parent compound ondansetron can undergo oxidation and reduction reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

Hydrolysis: Ondansetron and glucuronic acid.

Oxidation and Reduction: Various oxidized or reduced forms of ondansetron, depending on the specific conditions used.

Wissenschaftliche Forschungsanwendungen

Ondansetron 8-D-glucuronide has several scientific research applications, including:

Pharmacokinetic Studies: Used to study the metabolism and excretion of ondansetron in the body.

Toxicology Research: Helps in understanding the detoxification pathways and potential toxic effects of ondansetron.

Drug Interaction Studies: Investigates how other drugs may affect the metabolism of ondansetron and its glucuronide conjugate.

Biomarker Development: Serves as a biomarker for monitoring ondansetron use and its metabolic pathways in clinical settings.

Wirkmechanismus

Ondansetron 8-D-glucuronide itself does not have a direct pharmacological effect. Its formation is part of the metabolic pathway of ondansetron, which exerts its effects by selectively blocking serotonin 5-HT3 receptors. This action prevents serotonin from binding to these receptors, thereby reducing nausea and vomiting. The glucuronidation process helps in the detoxification and excretion of ondansetron from the body .

Vergleich Mit ähnlichen Verbindungen

Ondansetron: The parent compound, a selective serotonin 5-HT3 receptor antagonist.

Granisetron: Another 5-HT3 receptor antagonist used for similar indications.

Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life and higher receptor binding affinity.

Uniqueness: Ondansetron 8-D-glucuronide is unique as it is a specific metabolite of ondansetron, formed through glucuronidation. This process is crucial for the detoxification and excretion of ondansetron, distinguishing it from other similar compounds that may undergo different metabolic pathways .

Biologische Aktivität

Ondansetron 8-D-glucuronide is a significant metabolite of ondansetron, a well-known serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. Understanding the biological activity of this compound is crucial for optimizing its therapeutic applications and understanding its pharmacokinetics.

Metabolism and Pharmacokinetics

Ondansetron undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system. The major metabolic pathways include:

- Hydroxylation on the indole ring.

- Conjugation to form glucuronide and sulfate metabolites.

In humans, approximately 45% of ondansetron is excreted as glucuronide conjugates, while sulfate conjugates account for about 20% and hydroxylation products for 10% . The systemic bioavailability of ondansetron is about 56% , which can be slightly enhanced by food intake .

Biological Activity

The biological activity of ondansetron and its glucuronide metabolite can be summarized as follows:

- Mechanism of Action : Ondansetron acts as an antagonist at the 5-HT3 receptors, which are involved in the vomiting reflex. This action helps mitigate nausea and vomiting effectively .

- Pharmacological Effects : While ondansetron itself is pharmacologically active, its glucuronide metabolite (this compound) has been shown to possess limited activity compared to the parent compound. The concentrations of non-conjugated metabolites in plasma are typically insufficient to contribute significantly to the overall biological effects of ondansetron .

Case Studies and Clinical Findings

Several studies have investigated the effects of ondansetron and its metabolites:

- Efficacy in Chemotherapy-Induced Nausea : A clinical trial demonstrated that ondansetron effectively reduced nausea in patients undergoing chemotherapy. The study highlighted that higher doses resulted in increased plasma levels but did not proportionately increase efficacy due to first-pass metabolism effects .

- Impact of Genetic Variability : Research has shown that genetic polymorphisms affecting cytochrome P450 enzymes can influence the metabolism of ondansetron. For instance, individuals with CYP2D6 deficiencies may experience altered drug clearance rates, potentially affecting therapeutic outcomes .

Comparative Analysis of Metabolites

The following table summarizes key pharmacokinetic parameters and biological activities associated with ondansetron and its glucuronide metabolite:

| Parameter | Ondansetron | This compound |

|---|---|---|

| Bioavailability | ~56% | Negligible activity |

| Major Metabolites | Glucuronides (~45%) | Not significantly active |

| Mechanism of Action | 5-HT3 receptor antagonist | Limited receptor interaction |

| Half-life | 3-4 hours (up to 6-8 hours in elderly) | Not applicable |

| Clearance | Affected by CYP450 inducers | Not significantly cleared |

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O8/c1-11-25-8-9-27(11)10-12-6-7-14-16(18(12)28)13-4-3-5-15(17(13)26(14)2)34-24-21(31)19(29)20(30)22(35-24)23(32)33/h3-5,8-9,12,19-22,24,29-31H,6-7,10H2,1-2H3,(H,32,33)/t12?,19-,20-,21+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTLDLYCSAWXFJ-DMBZKHIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126671-72-5 | |

| Record name | Ondansetron 8-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONDANSETRON 8-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33NAL20TBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.